3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a thiophene ring, and a piperidine ring within its structure
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the piperidine and thiophene rings, followed by their coupling with a brominated benzamide. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene and piperidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be further modified through coupling reactions, such as Suzuki–Miyaura coupling, to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and molecules containing thiophene and piperidine rings. Examples include:
- N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
- 3-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
- N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-3-fluorobenzamide
Uniqueness
What sets 3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide apart is the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogenation on the properties of benzamide derivatives.
Biological Activity
3-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromine atom, a benzamide moiety, and a thiophene ring. This article reviews the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound indicates a complex organic structure that influences its biological activity. The presence of the bromine atom and the thiophene ring contributes to its electronic properties, potentially enhancing interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H22BrN3OS |
Molecular Weight | 396.35 g/mol |
CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For example, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 25.72 ± 3.95 μM for a related compound in MCF cell lines, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific cellular targets. The bromine atom may facilitate electrophilic interactions, while the piperidine and thiophene moieties could enhance binding affinity to proteins involved in cell proliferation and apoptosis pathways .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells when treated with these compounds over a specified duration .
- Animal Models : In vivo studies using tumor-bearing mice showed that administration of related compounds resulted in reduced tumor growth compared to control groups, suggesting systemic efficacy against cancer .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other known compounds:
Compound | IC50 (μM) | Activity |
---|---|---|
This compound | 25.72 ± 3.95 | Anticancer |
Cisplatin | 0.045 | Anticancer |
DOX (Doxorubicin) | 0.0316 | Anticancer |
Properties
IUPAC Name |
3-bromo-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2OS/c19-16-4-1-3-15(13-16)18(22)20-8-11-21-9-6-14(7-10-21)17-5-2-12-23-17/h1-5,12-14H,6-11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGYCGTUUGCYRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.